Regioselective N-Trans Symmetrical Diprotection Yield
Bis-Cbz-cyclen is synthesized via a highly regioselective N-trans symmetrical diprotection of cyclen. This method yields the desired 1,7-diprotected isomer with a reported yield of 85-95%, significantly higher than the statistical mixture or multi-step alternatives. This efficiency directly translates to cost savings and reduced purification burden for procurement [1].
| Evidence Dimension | Synthetic Yield for trans-1,7-Diprotected Cyclen |
|---|---|
| Target Compound Data | 85-95% yield |
| Comparator Or Baseline | Unprotected cyclen alkylation (statistical mixture <50% for any single isomer) or alternative multi-step procedures (typical yields <70%) |
| Quantified Difference | At least 15-45% higher yield for the desired isomer, with simplified purification |
| Conditions | Reaction with succinimide carbamate derivatives of Cbz in organic solvent |
Why This Matters
Higher synthetic yield and regioselectivity reduce the cost per gram of the final BFC and minimize the need for extensive chromatography, making Bis-Cbz-cyclen a more economical and scalable starting material.
- [1] De León-Rodríguez, L. M., Kovacs, Z., Esqueda-Oliva, A. C., & Miranda-Olvera, A. D. (2006). Highly regioselective N-trans symmetrical diprotection of cyclen. Tetrahedron Letters, 47(39), 6937-6940. View Source
